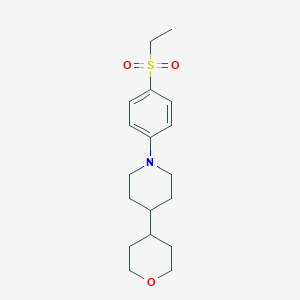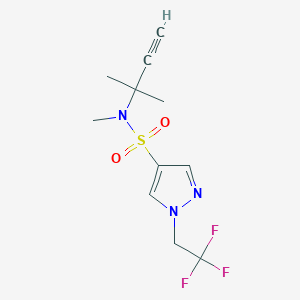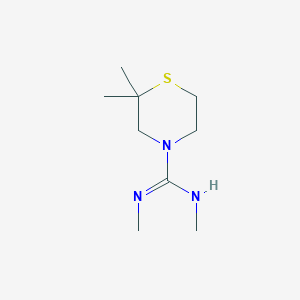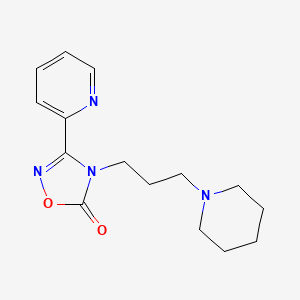
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine, commonly known as XE-991, is a potent and selective inhibitor of a specific type of potassium channel. This compound has gained significant attention in the field of neuroscience due to its ability to modulate neuronal excitability and synaptic transmission.
Mécanisme D'action
XE-991 acts as a selective inhibitor of the M-current by binding to the channel pore and blocking the flow of potassium ions. This results in an increase in neuronal excitability and a decrease in the threshold for action potential firing. XE-991 has been shown to affect the firing properties of various types of neurons, including hippocampal pyramidal neurons, dopaminergic neurons, and thalamic relay neurons.
Biochemical and Physiological Effects:
XE-991 has been shown to have a variety of biochemical and physiological effects on neurons. It has been shown to increase the amplitude and duration of action potentials, decrease the after-hyperpolarization, and increase the firing rate of neurons. XE-991 has also been shown to enhance synaptic transmission and increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, XE-991 has been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
XE-991 is a useful tool for investigating the role of potassium channels in neuronal function and neurological disorders. Its selectivity for the M-current allows for specific modulation of neuronal excitability without affecting other types of potassium channels. However, XE-991 has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. In addition, XE-991 has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving XE-991. One area of interest is the role of the M-current in neurodegenerative diseases such as Alzheimer's and Parkinson's. XE-991 has been shown to improve cognitive function in animal models of these diseases, suggesting that M-current inhibition may be a viable therapeutic approach. Another area of interest is the development of more potent and selective inhibitors of the M-current, which could lead to improved understanding of the channel's role in neuronal function and potential therapeutic applications.
Méthodes De Synthèse
XE-991 can be synthesized using a multi-step process starting with commercially available 4-ethylsulfonylphenylacetonitrile. The first step involves the conversion of 4-ethylsulfonylphenylacetonitrile to 4-ethylsulfonylphenylacetic acid, which is then reacted with oxan-4-ol to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently reacted with piperidine to yield XE-991.
Applications De Recherche Scientifique
XE-991 has been extensively used in scientific research to investigate the role of potassium channels in neuronal excitability and synaptic transmission. It has been shown to inhibit the M-current, a type of potassium channel that regulates the firing of action potentials in neurons. XE-991 has been used to study the effects of M-current inhibition on various neuronal functions, including synaptic plasticity, learning, and memory. It has also been used to investigate the role of M-current in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-2-23(20,21)18-5-3-17(4-6-18)19-11-7-15(8-12-19)16-9-13-22-14-10-16/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTZCAZAICNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
